molecular formula C14H21NO5 B12826643 2-tert-butyl 3-ethyl (1R,3R,4R)-5-oxo-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate

2-tert-butyl 3-ethyl (1R,3R,4R)-5-oxo-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate

Cat. No.: B12826643
M. Wt: 283.32 g/mol
InChI Key: FXOSQBJVTLTPLU-WCABBAIRSA-N
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Description

2-tert-butyl 3-ethyl (1R,3R,4R)-5-oxo-2-azabicyclo[221]heptane-2,3-dicarboxylate is a complex organic compound with a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl 3-ethyl (1R,3R,4R)-5-oxo-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate typically involves a series of chemical reactions starting from simpler organic molecules. One common method involves the epimerization-lactamization cascade of functionalized 4-aminoproline methyl esters. This process includes:

    Epimerization: Under basic conditions, 4-aminoproline methyl esters undergo epimerization at the α-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-tert-butyl 3-ethyl (1R,3R,4R)-5-oxo-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the bicyclic structure, potentially altering its reactivity.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-tert-butyl 3-ethyl (1R,3R,4R)-5-oxo-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used to investigate enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-tert-butyl 3-ethyl (1R,3R,4R)-5-oxo-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate exerts its effects involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This interaction can influence various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-tert-butyl 3-ethyl (1R,3R,4R)-5-oxo-2-azabicyclo[221]heptane-2,3-dicarboxylate is unique due to its specific configuration and functional groups

Properties

Molecular Formula

C14H21NO5

Molecular Weight

283.32 g/mol

IUPAC Name

2-O-tert-butyl 3-O-ethyl (1R,3R,4R)-5-oxo-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate

InChI

InChI=1S/C14H21NO5/c1-5-19-12(17)11-9-6-8(7-10(9)16)15(11)13(18)20-14(2,3)4/h8-9,11H,5-7H2,1-4H3/t8-,9+,11-/m1/s1

InChI Key

FXOSQBJVTLTPLU-WCABBAIRSA-N

Isomeric SMILES

CCOC(=O)[C@H]1[C@H]2C[C@@H](N1C(=O)OC(C)(C)C)CC2=O

Canonical SMILES

CCOC(=O)C1C2CC(N1C(=O)OC(C)(C)C)CC2=O

Origin of Product

United States

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